molecular formula C6H6ClNO B1431614 3-Chloro-1-methylpyridin-4(1H)-one CAS No. 857201-58-2

3-Chloro-1-methylpyridin-4(1H)-one

Cat. No. B1431614
CAS RN: 857201-58-2
M. Wt: 143.57 g/mol
InChI Key: SGXZJRISNDLSSU-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyridin-4(1H)-one, also known as 3-chloromethylpyridine, is an organic compound with the molecular formula C6H6ClNO. This compound is a pale yellow solid with a pungent odor. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-chloro-1-methylpyridin-4(1H)-one is not well understood. However, it is believed to involve the formation of a cationic intermediate, which is then attacked by a nucleophile, such as water or an alcohol. The resulting product is then deprotonated to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-1-methylpyridin-4(1H)-one are not well understood. However, it has been shown to have antifungal activity and to inhibit the growth of certain bacteria. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

3-Chloro-1-methylpyridin-4(1H)-one is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and has low toxicity. However, it is also a highly reactive compound and can be difficult to handle in the laboratory.

Future Directions

There are a number of potential future directions for 3-chloro-1-methylpyridin-4(1H)-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into its use as a catalyst in organic synthesis and its potential use as a building block for new polymers is also warranted. Finally, further research into its potential toxicity and safe handling in the laboratory is also needed.

Scientific Research Applications

3-Chloro-1-methylpyridin-4(1H)-one is used as a reagent in a variety of scientific research applications. It is used in the synthesis of drugs, such as antifungal agents, and in the development of new catalysts for organic synthesis. It has also been used in the synthesis of new polymers, as well as in the production of dyes, fragrances, and agrochemicals.

properties

IUPAC Name

3-chloro-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXZJRISNDLSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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